3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide
Description
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a complex organic compound with a unique structure that combines elements of pyrimidine and indole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-8-9-18-17(12-14)20-21(25-18)22(28)26(13-23-20)11-10-19(27)24-15(2)16-6-4-3-5-7-16/h3-9,12-13,15,25H,10-11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCLGGDZUGOUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 8-methyl and 4-oxo groups. The final step involves the attachment of the N-(1-phenylethyl)propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Preparation of the pyrimido[5,4-b]indole core.
- Introduction of the 8-methyl and 4-oxo groups.
- Attachment of the N-(1-phenylethyl)propanamide moiety.
Industrial Production
Large-scale synthesis may utilize automated reactors and continuous flow processes to ensure quality and scalability.
Chemistry
The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. It can undergo various chemical reactions including:
- Oxidation: Introducing additional functional groups.
- Reduction: Altering oxidation states.
- Substitution: Replacing specific atoms or groups.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces functional groups | Chromium trioxide |
| Reduction | Alters oxidation state | Sodium borohydride |
| Substitution | Replaces atoms/groups | Various nucleophiles/electrophiles |
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity: Preliminary studies show efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Cytotoxic Effects: It has demonstrated selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
- Mechanism of Action: The compound may interact with specific molecular targets like enzymes or receptors, influencing cellular pathways.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the minimum inhibitory concentration (MIC) of derivatives against various bacterial strains, revealing promising antibacterial activity.
-
Cytotoxicity in Cancer Research:
- Assays conducted on renal and breast cancer cell lines showed that the compound can induce apoptosis, supporting its potential as an anticancer drug.
Medical Applications
The compound is explored for therapeutic properties including:
- Anti-cancer: Targeting cancer cell proliferation.
- Anti-inflammatory: Reducing inflammation through enzyme inhibition.
- Antimicrobial: Combatting infections caused by resistant bacterial strains.
Industrial Applications
In industry, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is utilized in developing new materials such as polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide
- 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine
Uniqueness
Compared to similar compounds, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide stands out due to its unique combination of pyrimidine and indole structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide is a member of the pyrimidoindole class, known for its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This includes a pyrimidoindole core which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of pyrimidoindoles often possess antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial activity .
-
Cytotoxic Effects :
- Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cell lines has been documented, suggesting potential as an anticancer agent. For example, similar pyrimidoindole derivatives have shown selective cytotoxicity against renal and breast cancer cells .
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and subsequent modulation of these targets can lead to downstream effects that contribute to its antimicrobial and anticancer activities .
Study 1: Antibacterial Evaluation
In a study assessing the antibacterial properties of various pyrimidoindole derivatives, compounds similar to 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the side chains significantly enhanced antibacterial efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| Target Compound | 12 | S. typhi |
Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of pyrimidoindole derivatives on various cancer cell lines. The study highlighted that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | MDA-MB-468 (Breast) |
| Target Compound | 7 | A498 (Renal) |
| Compound B | 12 | HeLa (Cervical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
